Azoniaspironortropanol chloride

Overview

Description

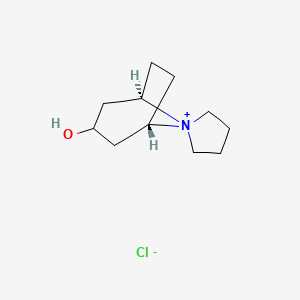

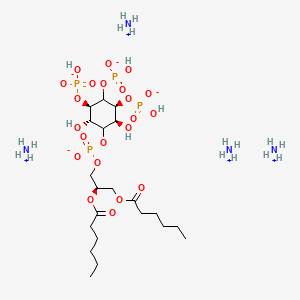

Azoniaspironortropanol Chloride, also known as USP Trospium Chloride Related Compound C, is a biochemical used for proteomics research . It has a molecular weight of 217.74 and a molecular formula of C11H20ClNO .

Molecular Structure Analysis

The molecular structure of Azoniaspironortropanol Chloride consists of a hydrophilic quaternary ammonium cation . The molecular formula is C11H20ClNO .Physical And Chemical Properties Analysis

Azoniaspironortropanol Chloride has a molecular weight of 217.74 and a molecular formula of C11H20ClNO . Further physical and chemical properties are not specified in the search results.Scientific Research Applications

Emerging Repair and Regeneration in Spinal Cord Injury

A comprehensive review of spinal cord injury (SCI) research highlights the significant progress in understanding SCI neurobiology and the development of potential therapies. A variety of treatments, such as anti-Nogo antibodies, systemic hypothermia, magnesium chloride in polyethylene glycol, and human embryonic stem cell-derived oligodendrocyte progenitors, have shown promising results in preclinical models and are transitioning to clinical trials. This advancement underscores the medical community's commitment to translating novel therapies from basic research to clinical application, offering hope for effective treatment options for SCI in the future (Kwon, Sekhon, & Fehlings, 2010).

Environmental Toxicity of Azole Compounds

Azoles, including compounds similar in structure or function to Azoniaspironortropanol chloride, have been scrutinized for their environmental impact, especially on aquatic life. Despite their clinical importance and widespread usage, the persistence of azole compounds in natural environments and their accumulation in fish pose significant concerns. These compounds are commonly detected in various ecosystems and have been linked to detrimental effects on fish. The research calls for more in-depth studies to understand the full scope of azole compounds' environmental impact and to develop effective risk assessment and management strategies (Bhagat, Singh, Nishimura, & Shimada, 2021).

Mechanism of Action

Target of Action

Azoniaspironortropanol chloride, also known as Trospium chloride , primarily targets muscarinic receptors . These receptors are a type of G protein-coupled receptor that are responsive to the neurotransmitter acetylcholine . They play a crucial role in various functions of the nervous system, including the regulation of heart rate and smooth muscle contraction .

Mode of Action

Azoniaspironortropanol chloride acts as a muscarinic antagonist . It blocks the effect of acetylcholine on muscarinic receptors, particularly in organs such as the bladder . This parasympatholytic action results in the relaxation of the smooth muscle in the bladder .

Biochemical Pathways

Its antagonistic action on muscarinic receptors disrupts the normal cholinergic neurotransmission in the parasympathetic nervous system . This disruption leads to decreased muscle contraction, particularly in the bladder, thereby alleviating symptoms of overactive bladder .

Pharmacokinetics

After oral administration, less than 10% of Azoniaspironortropanol chloride is absorbed . The mean absolute bioavailability of a 20 mg dose is approximately 9.6% . Peak plasma concentrations occur between 5 and 6 hours post-dose . Urinary excretion of the parent compound plays a major role in the disposition of the drug .

Result of Action

The primary result of Azoniaspironortropanol chloride’s action is the relaxation of the smooth muscle in the bladder . This leads to a decrease in the symptoms of overactive bladder, such as urinary urgency, urinary incontinence, and frequent urination .

Action Environment

The action, efficacy, and stability of Azoniaspironortropanol chloride can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach . Furthermore, its elimination is slowed in patients with renal insufficiency . Therefore, dose adjustment may be necessary in patients with severe renal impairment .

properties

IUPAC Name |

(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1/t9-,10+,11?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDYZXDBRXHZIX-DIVWUKMWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881397 | |

| Record name | 3α-Hydroxynortropane-8-spiro-1'-pyrrolidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azoniaspironortropanol chloride | |

CAS RN |

3464-71-9 | |

| Record name | Azoniaspironortropanol chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3α-Hydroxynortropane-8-spiro-1'-pyrrolidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R, 3r, 5S)-3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium]chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZONIASPIRONORTROPANOL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PON1E92XNA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2,5,7,8-tetramethyl-2-[2-(4-benzyl-1-piperazinyl)ethyl]-2H-1-benzopyran-6-ol](/img/structure/B569504.png)

![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B569513.png)

![1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone](/img/structure/B569514.png)

![[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-](/img/structure/B569521.png)

![3-Cyano-1-ethyl-6-hydroxy-4-methyl-5-[4-(phenylazo)phenylazo]-2-pyridone](/img/structure/B569522.png)